molecular formula C16H14O2 B2992483 1-(2-Phenylmethoxyphenyl)prop-2-en-1-one CAS No. 1881360-76-4

1-(2-Phenylmethoxyphenyl)prop-2-en-1-one

Cat. No. B2992483
M. Wt: 238.286
InChI Key: DJMFJYDVQQPGQS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(2-Phenylmethoxyphenyl)prop-2-en-1-one” would depend on its exact structure. Properties could include melting point, boiling point, solubility, color, crystalline structure, and others. For example, a study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated .

Scientific Research Applications

Application in Material Science

Field

Material Science

Summary of the Application

Prop-2-en-1-one based compounds are used in the study of mechanical properties using molecular dimension simulations .

Methods of Application

Several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio have been calculated. The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .

Results or Outcomes

A correlation between molecular structure and mechanical properties was observed. The study provides a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape .

Application in Pharmacology

Field

Pharmacology

Summary of the Application

The single crystal of synthesized (2E)-3- (2, 6-dichlorophenyl)-1- (4-methoxyphenyl) prop-2-en-1-one is characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques .

Methods of Application

The molecular structure was elucidated by using single-crystal X-ray diffraction technique . The molecular geometry, vibrational frequencies (FT-IR) of title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .

Results or Outcomes

The results obtained from the DFT analysis show good agreement with experimental data. The synthesized compound was also screened for antimicrobial activity and it shows moderate antimicrobial activity .

Application in Chemical Biology

Field

Chemical Biology

Summary of the Application

(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity .

Methods of Application

A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and their inhibitory activity was evaluated using mushroom tyrosinase .

Results or Outcomes

Among the series, compound 8 (2,4-dihydroxy group bearing benzylidene) showed potent tyrosinase inhibitory activity, with respective IC50 values of 0.0433 µM and 0.28 µM for the monophenolase and diphenolase as substrates in comparison to kojic acid as standard compound 19.97 µM and 33.47 µM .

Application in Cancer Research

Field

Cancer Research

Summary of the Application

The synthetic chalcone derivative (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23) exerts antitumor activity through ROS-mediated apoptosis in cancer cells but not in healthy cells .

Methods of Application

The antitumor activity of DPP23 was evaluated through ROS-mediated apoptosis in cancer cells .

Results or Outcomes

DPP23 showed selective killing of cancer cells through the generation of reactive oxygen species (ROS), suggesting a promising strategy for cancer treatment .

Application in Physical Properties of Single Crystals

Field

Physical Properties of Single Crystals

Summary of the Application

A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated .

Methods of Application

Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio. The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .

Results or Outcomes

A comparison of these properties with the number of carbon atoms have been carried out to obtain a correlation between molecular structure and mechanical properties . The present study provides a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape .

Application in Melanogenesis Inhibition

Field

Melanogenesis Inhibition

Summary of the Application

A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity .

Methods of Application

The enzyme kinetics of compound 8 were determined to be of the mixed inhibition type and inhibition constant (K_i) values of 0.012 µM and 0.165 µM using the Lineweaver-Burk plot .

Results or Outcomes

Compound 8 showed potent tyrosinase inhibitory activity, with respective IC50 values of 0.0433 µM and 0.28 µM for the monophenolase and diphenolase as substrates in comparison to kojic acid as standard compound 19.97 µM and 33.47 µM . Based on in vitro and computational studies, compound 8 might be a worthy candidate for the development of an antipigmentation agent .

Safety And Hazards

The safety and hazards of a compound like “1-(2-Phenylmethoxyphenyl)prop-2-en-1-one” would depend on its exact structure and use. It’s important to refer to Material Safety Data Sheets (MSDS) for specific information. For example, a similar compound has Hazard Statements H302,H312,H332 and Precautionary statements P264,P270,P280,P301 + P312 + P330,P302 + P352 + P312,P363,P402 + P404,P501 .

properties

IUPAC Name

1-(2-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-2-15(17)14-10-6-7-11-16(14)18-12-13-8-4-3-5-9-13/h2-11H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMFJYDVQQPGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylmethoxyphenyl)prop-2-en-1-one

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